

NDI-091143: An In-Depth Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B8088061

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **NDI-091143**, a novel, potent, and selective allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathways, and experimental validation of this compound's activity.

Core Mechanism of Action: Allosteric Inhibition of HPK1

NDI-091143 functions as a highly selective, allosteric inhibitor of HPK1, a critical negative regulator of T cell activation. Unlike orthosteric inhibitors that compete with ATP for the kinase's active site, **NDI-091143** binds to a distinct, allosteric pocket within the HPK1 protein. This binding induces a conformational change in the kinase, locking it in an inactive state and thereby preventing its downstream signaling functions. The allosteric nature of **NDI-091143** contributes to its high selectivity for HPK1 over other kinases, a desirable property for minimizing off-target effects.

By inhibiting HPK1, **NDI-091143** effectively removes a key brake on T cell-mediated immunity. This leads to a cascade of downstream effects, including enhanced T cell receptor (TCR) signaling, increased proliferation of T cells, and a significant boost in the production of pro-inflammatory cytokines essential for anti-tumor responses.

Quantitative Data Summary

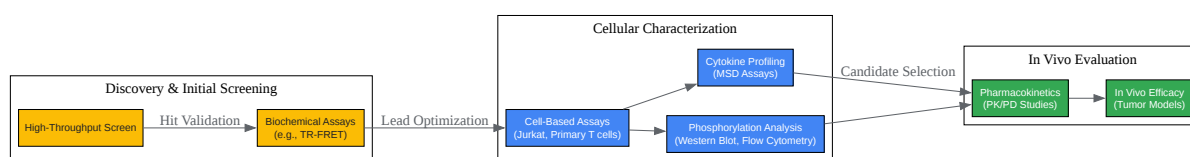
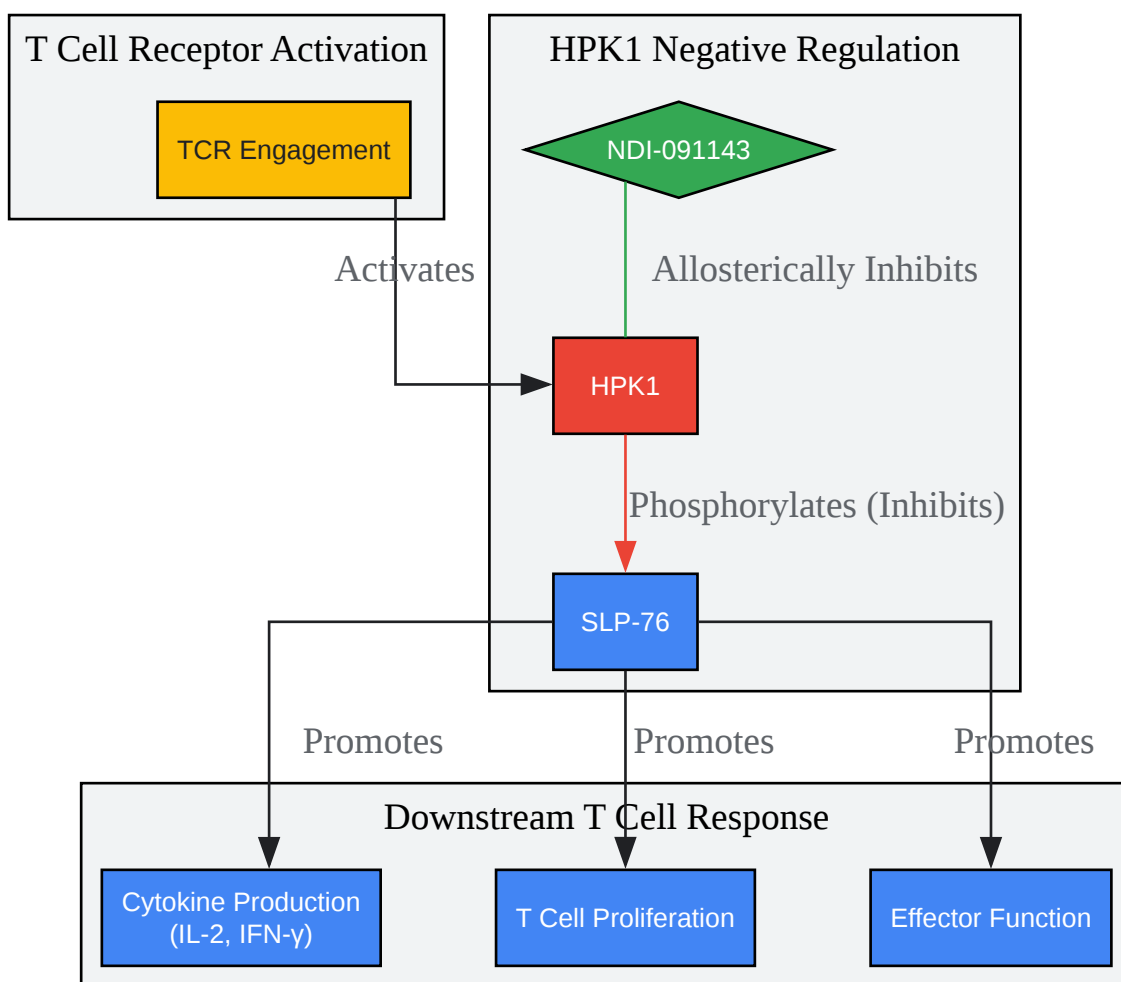
The potency and selectivity of **NDI-091143** have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative findings.

Biochemical Assay	Parameter	Value	Notes
TR-FRET Assay	IC50 vs. HPK1	4.3 nM	Measures direct inhibition of HPK1 kinase activity.
Kinase Selectivity Panel	-	>10 µM	Tested against a panel of over 200 other kinases, demonstrating high selectivity.

Cellular Assays	Parameter	Cell Type	Value	Notes
IL-2 Production	EC50	Jurkat T cells	120 nM	Measures the potentiation of IL-2 production following T cell activation.
IFN-γ Production	EC50	Human Primary T cells	250 nM	Demonstrates enhancement of a key anti-tumor cytokine.
SLP-76 Phosphorylation	EC50	Jurkat T cells	85 nM	Measures the inhibition of HPK1-mediated phosphorylation of a key downstream target.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and the typical experimental workflow used to characterize **NDI-091143**.



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